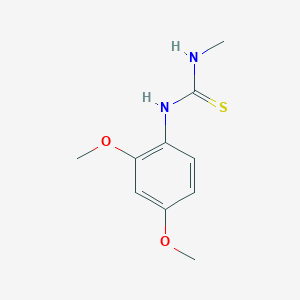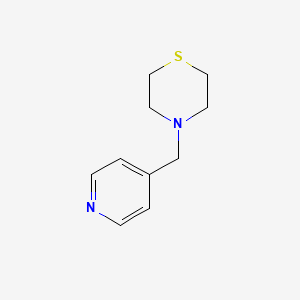
N-(2,4-dimethoxyphenyl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential as an antioxidant and its ability to scavenge free radicals in biological systems. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
N-(2,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and free radical scavenging effects by donating a sulfur atom to free radicals, leading to the formation of a stable thiourea radical. This stable radical can then be reduced by various cellular antioxidants, including glutathione and vitamin C. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also chelate metal ions, which are known to catalyze the formation of free radicals.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to improve cardiovascular function and protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments, including its ability to protect against oxidative stress-induced damage in various cell types and its potential for treating various diseases. However, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has some limitations, including its potential toxicity at high concentrations, the need for optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For N-(2,4-dimethoxyphenyl)-N'-methylthiourea research include further studies to determine its safety and efficacy in humans, optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the development of new analogs with improved antioxidant and free radical scavenging properties. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also be used in combination with other antioxidants to improve their efficacy and reduce toxicity. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be used as a tool for studying the role of oxidative stress in various diseases and for identifying new therapeutic targets.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized using various methods, including the reaction of methyl isothiocyanate with 2,4-dimethoxyaniline, or the reaction of 2,4-dimethoxyaniline with methyl isocyanate followed by the reaction with hydrogen sulfide. The synthesis method can affect the purity and yield of the final product, and optimization of the synthesis method is important for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its potential as an antioxidant and its ability to scavenge free radicals in biological systems. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been studied for its potential in treating various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMTMOOCLHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)